molecular formula C10H24N2O4 B1362537 Ethylenediamine tetraethanol CAS No. 140-07-8

Ethylenediamine tetraethanol

Cat. No.: B1362537
CAS No.: 140-07-8
M. Wt: 236.31 g/mol
InChI Key: BYACHAOCSIPLCM-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (CAS 140-07-8) is a polyhydroxy organic amine synthesized via nucleophilic reactions using diethanolamine and dibromoethane . Its structure features four 2-hydroxyethyl groups attached to an ethylenediamine backbone (linear formula: (HOCH₂CH₂)₂NCH₂CH₂N(CH₂CH₂OH)₂). Key properties include:

  • Molecular weight: 236.31 g/mol
  • Solubility: Slightly soluble in water and ethanol
  • pH: ≥10 (25% solution)
  • Applications:
    • Shale hydration inhibition: Adsorbs onto shale surfaces, reducing water penetration and swelling via hydrogen bonding and electrostatic interactions .
    • Coordination chemistry: Forms stable complexes with metals (e.g., Cu²⁺ in catalytic systems) .
    • Industrial synthesis: Used in polyurethane foam production and epoxy resin curing .

Properties

IUPAC Name

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C10H24N2O4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BYACHAOCSIPLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H24N2O4
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DSSTOX Substance ID

DTXSID2041917
Record name 2,2',2'',2'''-(1,2-Ethanediyldinitrilo)tetrakisethanol
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Molecular Weight

236.31 g/mol
Source PubChem
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Physical Description

Liquid, Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethanol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis-
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Record name Tetrahydroxyethyl ethylenediamine
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CAS No.

140-07-8
Record name N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine
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Record name 2,2',2'',2'''-(1,2-Ethanediyldinitrilo)tetrakisethanol
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Record name Ethanol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis-
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Record name 2,2',2'',2'''-ethylenedinitrilotetraethanol
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Record name ETHYLENEDIAMINE TETRAETHANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine involves the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The reaction is carried out in a reactor under specific temperature and pressure conditions to optimize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Chelating Agent : THEED is extensively used as a chelating agent in the synthesis of metal complexes. Its ability to form stable complexes with transition metals is crucial for catalysis in organic reactions.
  • Catalysis : It has been employed in palladium-catalyzed reactions such as the Suzuki/Miyaura coupling, where it stabilizes palladium ions, enhancing reaction efficiency.

Biology

  • Biochemical Assays : THEED serves as a buffer and chelating agent in various biochemical assays, influencing enzyme activities by modulating metal ion availability.
  • Anticancer Research : Studies have investigated the potential of THEED-bound metal complexes as anticancer agents, demonstrating its ability to enhance the efficacy of certain metal-based drugs .

Medicine

  • Pharmaceutical Formulations : The compound is utilized in drug delivery systems due to its ability to bind metal ions, which can aid in the stabilization of pharmaceutical compounds.
  • Metal Ion Regulation : In medical research, THEED's chelation properties are explored for their potential to regulate essential metal ions in therapeutic contexts.

Industry

  • Cement Additives : THEED has been identified as an effective additive in cement formulations, improving hydration and strength development in blended cementitious systems containing titanium slag .
  • Polyurethane Production : It is used as a crosslinking agent in polyurethane foams, enhancing mechanical properties and thermal stability due to its high boiling point and strong basicity .

Case Study 1: Catalysis Enhancement

A study demonstrated that using THEED as a ligand in palladium-catalyzed reactions significantly improved yield and selectivity compared to traditional ligands. The stable palladium-THEED complex facilitated more efficient catalysis under milder conditions.

Case Study 2: Anticancer Activity

Research involving copper(II) complexes with THEED revealed promising anticancer properties. The study showed that these complexes exhibited cytotoxic effects on cancer cell lines while minimizing toxicity to normal cells, suggesting potential for therapeutic applications .

Mechanism of Action

N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine exerts its effects primarily through chelation. The compound’s four hydroxyl groups and two amino groups allow it to form stable complexes with metal ions. This chelation process is crucial in catalysis and metal extraction, where the compound binds to metal ions, stabilizing them and facilitating various chemical reactions .

Comparison with Similar Compounds

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

Structural Differences : Replaces hydroxyethyl (-CH₂CH₂OH) with hydroxypropyl (-CH₂CH(OH)CH₃) groups.
Key Properties :

  • Molecular weight : 292.41 g/mol
  • Solubility : Miscible with water, alcohols, and toluene .
  • Applications :
    • Cosmetics : Neutralizing agent in gels due to low nitrosamine formation risk .
    • Biocompatible hydrogels : Crosslinking agent for neural cell growth .
    • Metal chelation : Forms complexes with alkali and alkaline earth metals (Na⁺, Ca²⁺) .

Mechanistic Contrast : The hydroxypropyl variant’s bulkier substituents reduce steric hindrance in metal coordination compared to hydroxyethyl, enhancing stability in alkaline environments .

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)

Structural Differences : Pyridylmethyl groups replace hydroxyethyl, increasing hydrophobicity and metal affinity.
Key Properties :

  • Molecular weight : 446.52 g/mol
  • Solubility: Soluble in organic solvents (e.g., DMSO, ethanol) .
  • Applications :
    • Cellular studies : Chelates Zn²⁺ and Ca²⁺, inducing intracellular metal deficiency .
    • Vasorelaxation : Activates endothelial SOCE (store-operated calcium entry) pathways in micro-arteries .

Mechanistic Contrast : TPEN’s pyridyl groups enable reversible Ca²⁺ binding (Kd ~100 μM) in the endoplasmic reticulum, unlike hydroxyethyl derivatives, which lack strong metal specificity .

N,N,N',N'-Tetrakis(2-quinolylmethyl)ethylenediamine (TQEN)

Structural Differences: Quinoline rings replace pyridyl groups in TPEN, enhancing fluorescence. Key Properties:

  • Molecular weight : 546.62 g/mol
  • Applications :
    • Fluorescent sensing : Detects Zn²⁺ via chelation-enhanced fluorescence (CHEF) .
    • Metal discrimination : Higher selectivity for Zn²⁺ over Cd²⁺ compared to TPEN .

Mechanistic Contrast: The extended π-conjugation in quinoline enables red-shifted emission and reduced pH sensitivity, making TQEN superior for imaging applications .

Other Ethylenediamine Derivatives

  • ITCBE and TETA: Used in immunoassays for heavy metal detection (e.g., Cu²⁺, Cd²⁺) via antigen-antibody complexes .
  • H4etda : Part of copper(II) coordination polymers for oxidative alkane functionalization .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Applications Mechanism Highlights
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine 4 hydroxyethyl 236.31 Shale inhibition, catalysis Hydrogen bonding, metal complexation
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine 4 hydroxypropyl 292.41 Cosmetics, hydrogels Low nitrosamine risk, alkaline stability
TPEN 4 pyridylmethyl 446.52 Cellular Ca²⁺/Zn²⁺ chelation Reversible ER Ca²⁺ depletion
TQEN 4 quinolylmethyl 546.62 Fluorescent Zn²⁺ sensing CHEF, pH-insensitive fluorescence

Table 2: Solubility and Stability

Compound Solubility Profile Thermal Stability Notable Stability Features
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine Slight in water, ethanol Stable ≤110°C Degrades in strong acids/oxidizers
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine Miscible in water, alcohols Stable ≤200°C Resists hydrolysis in alkaline conditions
TPEN Soluble in DMSO, ethanol Sensitive to light Oxidizes in air over time

Biological Activity

N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED) is a chelating agent with significant biological activity, particularly in the context of metal ion interactions. This article delves into its mechanisms of action, biochemical properties, and implications for various fields, including biochemistry and medicine.

Target of Action
THEED primarily interacts with metal ions, forming stable complexes that can modulate enzymatic activities and influence cellular processes. The molecule's structure allows it to coordinate through its hydroxyl and amine groups, enhancing its chelating capabilities.

Mode of Action
The chelation process involves binding metal ions, which can inhibit or activate enzymes dependent on these metals. For example, THEED's ability to chelate palladium ions is utilized in catalytic reactions like the Suzuki/Miyaura coupling.

Result of Action
The formation of stable metal complexes alters the availability of metal ions in biological systems, impacting metalloenzyme activities and cellular signaling pathways. This interaction can lead to changes in gene expression and metabolic processes.

Cellular Effects
THEED influences various cellular functions by modulating the availability of essential metal ions. This modulation affects the activity of metalloenzymes, which are critical for numerous biochemical reactions. For instance, alterations in zinc or copper ion availability can have downstream effects on cellular metabolism and signaling.

Dosage Effects in Animal Models
Research indicates that the biological effects of THEED vary significantly with dosage. At low concentrations, it effectively chelates metal ions without notable toxicity; however, at higher doses, it may lead to adverse effects due to excessive chelation of essential metals.

Metabolic Pathways
THEED plays a role in several metabolic pathways by influencing enzyme activities reliant on metal cofactors. Its interactions can alter metabolic fluxes and affect the levels of various metabolites within cells.

Case Studies

  • Anticancer Activity : A study investigated the use of THEED-derived metal complexes as potential anticancer agents. The results indicated that these complexes exhibited cytotoxic effects against cancer cell lines, suggesting a promising avenue for therapeutic development .
  • Catalytic Applications : THEED has been employed in synthesizing palladium-based catalysts for organic reactions. These catalysts demonstrated enhanced efficiency due to the stabilization provided by THEED's chelation properties .
PropertyValue
Molecular FormulaC₁₀H₂₄N₂O₄
AppearanceClear colorless to amber viscous liquid
pH (25% solution)≥ 10
Refractive Index1.4990 to 1.5070 (20°C)
Flash Point110°C (closed cup)
Heavy Metals (as Pb)≤ 10 ppm

Implications in Various Fields

Chemistry : THEED is widely used as a chelating agent in the synthesis of metal complexes for catalysis, enhancing reaction yields and selectivity.

Biology : It serves as a buffer in biochemical assays and is utilized in the synthesis of biologically active compounds .

Medicine : The compound has potential applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for THEED, and how do reaction conditions influence yield and purity?

THEED is synthesized via nucleophilic substitution between ethylenediamine and ethylene oxide under controlled alkaline conditions. Key steps include:

  • Step 1 : Ethylenediamine reacts with excess ethylene oxide in a 1:4 molar ratio.
  • Step 2 : Temperature is maintained at 50–70°C to minimize side reactions.
  • Step 3 : Alkaline catalysts (e.g., NaOH) enhance reaction kinetics, achieving yields >85% .
  • Purification : Distillation under reduced pressure (boiling point: 327.2±9.0°C at 760 mmHg) or recrystallization improves purity to ≥97% .

Table 1 : Key Physicochemical Properties of THEED

PropertyValueReference
Molecular weight236.31 g/mol
Density1.2±0.1 g/cm³
LogP (hydrophobicity)-1.26
Hydrogen bond donors/acceptors4/6

Q. Which analytical methods are most effective for quantifying THEED in complex matrices?

  • Gas Chromatography (GC) : A wide-bore capillary GC with nitrogen-selective thermionic detection achieves a detection limit of 0.1 ppm in plasma. Internal standards (e.g., N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine) improve accuracy .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) resolve THEED from polar impurities.
  • NMR Spectroscopy : ¹H-NMR (δ 2.6–3.1 ppm for ethylene protons; δ 3.5–3.8 ppm for hydroxyl groups) confirms structural integrity .

Q. How should THEED be handled to ensure safety and stability in laboratory settings?

  • Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation.
  • Safety Protocols : Use PPE (gloves, goggles) due to mild irritancy (Risk Code: 36/37/38). Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. What is the mechanistic role of THEED in stabilizing transition metal complexes, and how do stability constants compare across metals?

THEED acts as a tetradentate ligand, coordinating via two amine and four hydroxyl groups. Stability constants (logK) for metal complexes are:

  • Ag(I) : logK = 8.2 ± 0.3 (higher than Tris(hydroxyethyl)amine due to stronger chelation) .
  • Cu(II) : logK = 10.5 ± 0.5, with square-planar geometry confirmed by X-ray crystallography .
  • Methodology : Potentiometric titrations (pH 2–12) and DFT calculations (B3LYP/6-311++G**) validate coordination modes .

Table 2 : Stability Constants of THEED-Metal Complexes

Metal IonlogKGeometryReference
Ag(I)8.2 ± 0.3Linear
Cu(II)10.5 ± 0.5Square-planar

Q. How does THEED enhance the performance of corrosion-resistant coatings in materials science?

THEED-modified ceria nanoparticles (NPs) in polyolefin coatings exhibit:

  • Mechanism : THEED binds to NP surfaces, improving dispersion and forming a barrier against chloride ions.
  • Performance : Electrochemical impedance spectroscopy (EIS) shows a 95% reduction in corrosion rate for carbon steel in 3.5% NaCl .
  • Method : NPs are functionalized via sonication (40 kHz, 1 h) in THEED/ethanol solutions, followed by spin-coating .

Q. What computational approaches are suitable for modeling THEED's electronic properties and reactivity?

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange corrections predict THEED’s HOMO-LUMO gap (4.2 eV) and nucleophilic sites (hydroxyl groups) .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate aqueous reactivity, showing THEED’s preferential binding to Ag(I) over Cu(II) in polar solvents .

Contradictions and Limitations

  • Ecotoxicity Data : Limited studies on THEED’s environmental impact (no EC50/LC50 values reported) .
  • DFT Accuracy : B3LYP may overestimate bond lengths in metal complexes compared to MP2 methods .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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